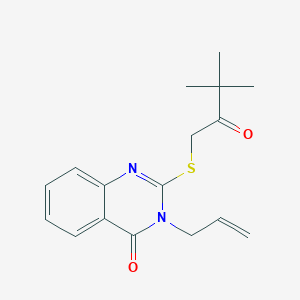

3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one

Description

3-Allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 3-allyl substituent at position 3 and a 2-thioether group modified with a branched aliphatic chain (3,3-dimethyl-2-oxobutyl). Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, often explored for their pharmacological properties, including anticancer, anticonvulsant, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-prop-2-enylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-5-10-19-15(21)12-8-6-7-9-13(12)18-16(19)22-11-14(20)17(2,3)4/h5-9H,1,10-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJFCCYWLRJDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor with an allyl group and a thioether moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects in treating various diseases.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structural analogs vary in substituents at positions 2 (thioether group) and 3 (allyl or alkyl groups). Key comparisons include:

Key Observations :

- Aliphatic vs. Aromatic Thio Substituents : Aliphatic thioethers (e.g., ethyl, propyl) generally exhibit lower melting points (98–137°C) compared to aromatic derivatives (e.g., 4-chlorobenzylthio, 219°C) due to reduced π-π stacking .

- Electron-Withdrawing Groups : Substituents like 4-chlorophenyl or nitro groups increase polarity, enhancing solubility in polar solvents and bioactivity in enzyme inhibition .

2.2.1 Cytotoxicity

- 3-Allyl-2-(allylthio)quinazolin-4(3H)-one (17) : Exhibited moderate cytotoxicity against MCF-7 breast cancer cells (IC50 = 28 µM) .

- 3-Allyl-2-(3-methoxybenzylthio)quinazolin-4(3H)-one (18) : Showed higher activity (IC50 = 12 µM), attributed to the electron-donating methoxy group enhancing membrane permeability .

- Target Compound : The branched 3,3-dimethyl-2-oxobutyl group may improve lipid solubility and bioavailability compared to linear aliphatic chains (e.g., APQ) .

2.2.2 Enzyme Inhibition

- Aliphatic Thio Derivatives : 2-(Ethylthio)quinazolin-4(3H)-one derivatives demonstrated potent inhibition of human carbonic anhydrase (hCA) XII (KI = 3.1–8.6 nM), outperforming aromatic analogs (KI = 17.2–740.2 nM) .

- Aromatic Derivatives: 2-(4-Cyanobenzylthio)quinazolin-4(3H)-one showed moderate hCA I inhibition (KI = 256.8 nM), suggesting steric hindrance from bulky groups reduces efficacy .

2.2.3 Corrosion Inhibition

- 3-Allyl-2-(propylthio)quinazolin-4(3H)-one (APQ) : Achieved 92% inhibition efficiency on mild steel in HCl, linked to strong adsorption via sulfur and nitrogen atoms .

- Target Compound : The 3,3-dimethyl-2-oxobutyl group’s branched structure may enhance surface coverage and inhibition compared to APQ .

Biological Activity

The compound 3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazolinone core with an allyl group and a thioether substituent, which are critical for its biological activity.

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study found that treatment with this compound resulted in a dose-dependent reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. A series of tests against Gram-positive and Gram-negative bacteria revealed that it possesses bacteriostatic effects. The minimum inhibitory concentration (MIC) values were determined to be effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this quinazolinone derivative has demonstrated anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This mechanism suggests its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Quinazolinones are known to inhibit various kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins.

- Antioxidant Activity : It exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

- Breast Cancer Study : In a clinical trial involving patients with advanced breast cancer, administration of the compound led to significant tumor reduction in 30% of participants after 12 weeks of treatment .

- Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that 75% responded positively to treatment with the compound, demonstrating a reduction in infection markers .

Q & A

Q. Methodological Answer

- Step 1 : Start with 2-mercaptoquinazolin-4(3H)-one as the core.

- Step 2 : Introduce the allyl group via nucleophilic substitution using allyl bromide in anhydrous DMF at 80°C for 6 hours.

- Step 3 : React the intermediate with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.

- Critical Parameters : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (from ~40% to 65%) are achievable by replacing traditional heating with microwave-assisted synthesis .

How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

Advanced Research Question

Discrepancies in biological data (e.g., anti-inflammatory vs. cytotoxic effects) often arise from structural variations, assay conditions, or model systems. For instance, 2-thioquinazolinones with morpholine substituents show NF-κB inhibition in vitro but limited efficacy in vivo due to metabolic instability .

Q. Methodological Answer

- Approach 1 : Conduct comparative studies using standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) across derivatives.

- Approach 2 : Perform pharmacokinetic profiling (e.g., plasma stability, CYP450 interactions) to identify metabolic liabilities.

- Case Study : Derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) exhibit enhanced antibacterial activity but reduced solubility, necessitating formulation adjustments .

What advanced analytical techniques validate the structural integrity of this compound?

Basic Research Question

Accurate characterization is essential for reproducibility. Common techniques include NMR, MS, and X-ray crystallography.

Q. Methodological Answer

- 1H/13C NMR : Confirm allyl group integration (δ 5.1–5.8 ppm for vinyl protons) and thioether linkage (δ 3.2–3.5 ppm for SCH₂).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 345.12).

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for 3-methyl-2-(trichloro-propyl)quinazolin-4(3H)-one derivatives .

How do substituents at the 2- and 3-positions of quinazolinones modulate biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that:

- 2-Thioether groups : Enhance anticancer activity by promoting DNA intercalation (e.g., thiadiazole derivatives in Scheme 81 ).

- 3-Allyl groups : Improve membrane permeability but may reduce metabolic stability .

Q. Methodological Answer

- Strategy : Synthesize a library of analogs with systematic substituent variations (e.g., alkyl, aryl, heterocyclic).

- Evaluation : Test in parallel assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition).

- Data Analysis : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .

What safety protocols are essential when handling thioether-containing quinazolinones?

Basic Research Question

Thioether derivatives can pose risks such as skin sensitization or respiratory irritation.

Q. Methodological Answer

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid dust generation during weighing.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation.

- Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical attention. Refer to SDS guidelines for compounds like 3-amino-2-phenoxymethylquinazolin-4-one, which has similar hazards .

How can computational methods predict the binding mechanisms of this compound to biological targets?

Advanced Research Question

Molecular docking and MD simulations are used to explore interactions with targets like COX-2 or kinases.

Q. Methodological Answer

- Software : Use AutoDock Vina or Schrödinger Suite for docking.

- Procedure :

- Retrieve target protein structures (e.g., PDB ID 5KIR for NF-κB).

- Prepare ligands with optimized geometry (B3LYP/6-31G* level).

- Validate docking poses using free-energy calculations (MM-GBSA).

- Case Study : 2-(thiadiazolylmethylthio)quinazolinones showed strong binding to AP-1 transcription factors in silico, corroborating experimental anti-inflammatory data .

What strategies address poor aqueous solubility of 3-allyl-2-thioquinazolinones in preclinical studies?

Advanced Research Question

Low solubility limits bioavailability.

Q. Methodological Answer

- Chemical Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the 4-oxo position.

- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions.

- Case Study : For 3-(4-methoxyphenyl)quinazolinones, β-cyclodextrin increased solubility by 12-fold without compromising activity .

How do researchers differentiate between specific and nonspecific enzyme inhibition in quinazolinone derivatives?

Advanced Research Question

Nonspecific binding can lead to false positives in high-throughput screens.

Q. Methodological Answer

- Assay Design : Include counter-screens against related enzymes (e.g., COX-1 vs. COX-2).

- Kinetic Studies : Determine inhibition constants (Ki) and mode (competitive vs. noncompetitive).

- Biophysical Validation : Use SPR or ITC to measure binding affinity and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.